tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate
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Overview
Description
Tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate: is a chemical compound with a bicyclic structure that includes a carbamate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[3.1.0]hex-2-ene as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including nitration , reduction , and carbamate formation .
Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups are introduced.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include chromium(VI) oxide and peroxides .
Reduction Reagents: Typical reagents are sodium borohydride and hydrazine .
Substitution Reagents: Reagents like alkyl halides and amines are used.
Major Products Formed:
Oxidation Products: Various ketones and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets . The exact mechanism involves binding to enzymes or receptors, leading to modifications in biological pathways .
Comparison with Similar Compounds
Bicyclo[3.1.0]hex-2-ene derivatives
Other carbamate compounds
Tert-butyl esters
Uniqueness: Tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate stands out due to its bicyclic structure and the presence of the carbamate group , which offers unique chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8(7)9/h4-5,7-9H,6H2,1-3H3,(H,12,13) |
InChI Key |
RTXKKFSBGVBSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1C=CC2 |
Origin of Product |
United States |
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